molecular formula C11H20N2O3 B2836102 N-(cyclopentylcarbamoyl)-L-valine CAS No. 958965-86-1

N-(cyclopentylcarbamoyl)-L-valine

Cat. No.: B2836102
CAS No.: 958965-86-1
M. Wt: 228.292
InChI Key: VLRYCPMUJPANPV-VIFPVBQESA-N
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Description

N-(cyclopentylcarbamoyl)-L-valine is an organic compound with a complex structure that includes a cyclopentyl group, a carbamoylamino group, and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylcarbamoyl)-L-valine typically involves the formation of the cyclopentylcarbamoylamino group followed by its attachment to the methylbutanoic acid backbone. One common method involves the reaction of cyclopentylamine with an appropriate carbamoyl chloride to form the cyclopentylcarbamoylamino intermediate. This intermediate is then reacted with a suitable precursor of 3-methylbutanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamoyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(cyclopentylcarbamoyl)-L-valine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(cyclohexylcarbamoylamino)-3-methylbutanoic acid
  • (2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid
  • (2S)-2-(cyclobutylcarbamoylamino)-3-methylbutanoic acid

Uniqueness

N-(cyclopentylcarbamoyl)-L-valine is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

(2S)-2-(cyclopentylcarbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7(2)9(10(14)15)13-11(16)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRYCPMUJPANPV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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